Hexanate
Description
Significance of Hexanoate (B1226103) in Chemical Sciences and Biotechnology
Hexanoate holds significance in both chemical sciences and biotechnology due to its diverse roles and potential applications. In chemical sciences, hexanoate and its parent acid, hexanoic acid, serve as intermediates in the production of various chemicals, including lubricants, plasticizers, pharmaceuticals, and personal care products ontosight.aimarketresearchintellect.com. Esters of hexanoic acid are widely used as artificial flavors in the food and beverage industry, imparting distinct tastes to products like cheese, butter, and beverages wikipedia.orgmarketresearchintellect.com.
In biotechnology, hexanoate is recognized as a valuable platform compound for the production of biofuels and biochemicals researchgate.net. It is a product of fatty acid metabolism in biological systems and can be produced through the fermentation of various carbon sources by microorganisms ontosight.aitum.deresearchgate.net. Its presence and metabolism are observed in organisms ranging from bacteria like Escherichia coli and Megasphaera elsdenii to yeast like Saccharomyces cerevisiae and Kluyveromyces marxianus, and even in plants and humans ontosight.ainih.govmdpi.comnih.govnih.gov. The biological production of hexanoate through fermentation, particularly from renewable resources like CO₂ or agro-industrial by-products such as grape pomace, is an active area of research aimed at developing sustainable chemical manufacturing processes tum.deunipi.itresearchgate.net.
Scope and Evolution of Academic Inquiry into Hexanoate
Academic inquiry into hexanoate has evolved from basic characterization of its chemical and physical properties to in-depth investigations of its biological roles, metabolic pathways, and biotechnological production. Early research likely focused on isolating and identifying hexanoic acid as a component of natural fats and oils and exploring its basic chemical reactions and the properties of its derivatives wikipedia.orgmpg.de.
The scope expanded with the understanding of fatty acid metabolism, revealing hexanoate's role as a metabolic intermediate ontosight.ai. More recently, research has increasingly focused on the microbial production of hexanoate, driven by the desire for sustainable and renewable chemical feedstocks tum.denih.govtum.de. This includes exploring different microbial strains, optimizing fermentation conditions, and engineering metabolic pathways for enhanced hexanoate yield researchgate.netresearchgate.netmdpi.comfrontiersin.org. The use of computational methods has also become integral in understanding hexanoate's behavior at the molecular level and in designing improved production strategies mdpi.comacs.orgresearchgate.net. Academic inquiry continues to explore novel applications of hexanoate and its derivatives in various industries ontosight.aimarketresearchintellect.com.
Methodological Approaches in Hexanoate Research
Research into hexanoate employs a variety of methodological approaches spanning experimental chemistry, computational chemistry, and biochemical engineering.
Experimental Chemistry
Experimental chemistry plays a crucial role in the study of hexanoate, encompassing its synthesis, characterization, and analysis. Organic synthesis techniques are used to produce hexanoic acid and its derivatives for various applications and studies royalsocietypublishing.orgnih.gov. Analytical methods, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed to identify and quantify hexanoate in complex biological samples or reaction mixtures researchgate.netikp.de. These methods are essential for studying metabolic pathways, monitoring fermentation processes, and evaluating the purity of synthesized hexanoates researchgate.netresearchgate.net. Experimental approaches also involve studying the physical and chemical properties of hexanoic acid and its interactions in different environments acs.orgresearchgate.net.
Computational Chemistry
Computational chemistry provides theoretical insights into the properties and behavior of hexanoate at the molecular level neuroquantology.comacs.org. Techniques such as molecular dynamics simulations and quantum mechanics calculations are used to study the structural characteristics, interactions, and reaction mechanisms involving hexanoic acid and its anion acs.orgresearchgate.netresearchgate.net. These computational approaches can predict properties like density, surface tension, and viscosity, complementing experimental measurements acs.orgresearchgate.net. They are also valuable in understanding how hexanoate interacts with enzymes and other biological molecules, aiding in the design of improved biocatalysts or metabolic pathways mdpi.com.
Biochemical Engineering
Biochemical engineering is central to the biotechnological production of hexanoate, focusing on the design, optimization, and scaling up of biological processes tum.detum.de. This involves working with microorganisms capable of producing hexanoate through fermentation, such as Megasphaera elsdenii and Clostridium species researchgate.netmdpi.comfrontiersin.org. Engineers develop and optimize fermentation strategies, including selecting appropriate substrates (e.g., glucose, sucrose (B13894), CO₂), controlling environmental conditions (e.g., pH, temperature), and designing bioreactors tum.deresearchgate.netfrontiersin.org. Metabolic engineering techniques are applied to modify microorganisms to enhance hexanoate production, for example, by introducing or amplifying genes involved in hexanoate synthesis pathways researchgate.netnih.gov. Downstream processing techniques for the efficient recovery and purification of hexanoate from fermentation broths are also developed within biochemical engineering researchgate.net.
Detailed Research Findings and Data
Research has demonstrated the potential for hexanoate production from various sources using microbial fermentation. For instance, studies have shown that Megasphaera elsdenii can produce hexanoic acid from sucrose. One study reported a hexanoic acid production of 28.42 g/L from 54.85 g/L of sucrose over 144 hours in a biphasic extractive fermentation system, achieving a productivity of 0.20 g/L/h and a yield of 0.50 g/g sucrose researchgate.net.
Another area of research focuses on the production of hexanoate through chain elongation using co-cultures of bacteria. For example, synthetic co-cultures involving acetogenic bacteria like Acetobacterium woodii and chain elongators like Clostridium drakei are being explored for hexanoate production from CO₂ and H₂ tum.de. Studies with Clostridium kluyveri in syntrophic co-cultures have also shown promising hexanoate production rates. One study reported C. kluyveri producing 115 mM of caproate (hexanoate) in less than 20 hours with a rate exceeding 8.1 mM/h when grown on ethanol (B145695) and acetate (B1210297) frontiersin.org.
Metabolic engineering efforts have aimed to introduce or enhance hexanoate production pathways in various microorganisms. In Kluyveromyces marxianus, the introduction of genes from bacteria and yeast involved in chain elongation pathways resulted in hexanoic acid production. One recombinant strain produced 154 mg/L of hexanoic acid from galactose nih.gov.
Computational studies have provided insights into the physical properties of hexanoic acid. Molecular dynamics simulations have been used to study the density, surface tension, and viscosity of hexanoic acid at different temperatures, showing good agreement with experimental data acs.orgresearchgate.net.
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| Hexanoate | 4398339 |
| Hexanoic acid | 8892 |
| Hexyl hexanoate | 1677000208 |
| Ethyl hexanoate | 31262 |
| Butyric acid | 264 |
| Acetic acid | 174 |
| Lactic acid | 612 |
| Succinate | 1110 |
| Acetyl-CoA | 444072 |
| Butyryl-CoA | 643501 |
| Crotonyl-CoA | 528061 |
| Ethanol | 702 |
| Galactose | 6036 |
| Sucrose | 5988 |
| Carbon dioxide | 280 |
| Hydrogen | 783 |
| Water | 962 |
| Acetoacetyl-CoA | 643504 |
Data Table Examples
Table 1: Hexanoic Acid Production from Sucrose by Megasphaera elsdenii researchgate.net
| Substrate | Initial Concentration (g/L) | Hexanoic Acid Produced (g/L) | Fermentation Time (h) | Productivity (g/L/h) | Yield (g/g sucrose) |
| Sucrose | 54.85 | 28.42 | 144 | 0.20 | 0.50 |
Table 2: Hexanoate Production by Clostridium kluyveri Co-culture frontiersin.org
| Substrates | Initial Molar Ratio (Ethanol:Acetate) | Hexanoate Produced (mM) | Time to Max Production (h) | Maximum Production Rate (mM/h) |
| Ethanol, Acetate | 3:1 | 115 | < 20 | > 8.1 |
Structure
2D Structure
3D Structure
Properties
CAS No. |
25056-70-6 |
|---|---|
Molecular Formula |
C10H6Cl6O3 |
Molecular Weight |
386.9 g/mol |
IUPAC Name |
2-(2,4,5-trichlorophenoxy)ethyl 2,2,2-trichloroacetate |
InChI |
InChI=1S/C10H6Cl6O3/c11-5-3-7(13)8(4-6(5)12)18-1-2-19-9(17)10(14,15)16/h3-4H,1-2H2 |
InChI Key |
FFRUQSUMDFNBLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)Cl)OCCOC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Advanced Synthesis Methodologies for Hexanoate and Its Derivatives
Enzymatic Esterification and Transesterification of Hexanoate (B1226103)
Enzymatic synthesis offers a greener alternative to traditional chemical synthesis for producing esters of short-chain fatty acids like hexanoate oup.commdpi.com. Lipases (E.C. 3.1.1.3) are particularly effective biocatalysts for these reactions, operating under mild conditions and often resulting in high-purity products mdpi.comnih.gov.
Lipase-Catalyzed Synthesis Systems
Lipases catalyze the formation of hexanoate esters through esterification (reaction between hexanoic acid and an alcohol) or transesterification (acyl transfer between an ester and an acid or alcohol) oup.commdpi.com. Studies have investigated the efficacy of various lipases from different sources, including Rhizomucor miehei (RML), Candida rugosa, porcine pancreatic, Aspergillus niger, and Penicillium roqueforti, for the synthesis of ethyl hexanoate oup.com. Rhizomucor miehei lipase (B570770) has shown high specificity for ethyl hexanoate synthesis in n-hexane oup.com. Candida rugosa lipase has also been found effective in solvent-free systems . Lipase B from Candida antarctica has been successfully used to synthesize various hexanoic acid esters with aromatic alcohols, achieving conversion yields of 50% to 80% mdpi.com. Antarctic bacterial lipases are of interest due to their ability to function at low temperatures researchgate.net.
The choice of solvent or operating in a solvent-free system significantly impacts lipase activity and ester synthesis yield. While organic solvents like n-hexane or toluene (B28343) can improve reactant solubility and enzyme stability, solvent-free systems can lead to high product concentrations oup.commdpi.comresearchgate.net. Microemulsion systems, such as dodecylbenzenesulfonic acid/isooctane/water, have also been explored for lipase-catalyzed ethyl hexanoate synthesis, demonstrating high conversion rates (up to 98.5%) under optimized conditions asianpubs.orgresearchgate.netasianpubs.org.
Reaction Kinetics and Optimization Parameters
The efficiency of lipase-catalyzed hexanoate ester synthesis is influenced by several reaction parameters, including substrate concentration, enzyme concentration, temperature, reaction time, and the molar ratio of substrates oup.comresearchgate.net.
For ethyl hexanoate synthesis catalyzed by immobilized Rhizomucor miehei lipase, optimal conditions were found to be a 0.5 M substrate concentration (equimolar ratio), 10 g/L enzyme concentration, 50 °C temperature, and 96 hours of incubation, resulting in 96% ester formation oup.com. Higher temperatures (>60 °C) can lead to enzyme deactivation oup.com. High molar concentrations of hexanoic acid can inhibit RML, although ethyl caprate shows no such inhibitory effect at higher concentrations oup.com.
Kinetic studies often describe the reaction rate using the Michaelis-Menten equation, sometimes with considerations for competitive substrate inhibition . For the synthesis of ethyl hexanoate using surface-coated Candida rugosa lipase in a solvent-free system, the reaction rate could be described by a Ping-Pong Bi-Bi mechanism with competitive inhibition by both substrates . Apparent kinetic parameters, such as Vmax, KM (for acid and alcohol), and Ki (for acid and alcohol), have been determined for specific lipase-catalyzed hexanoate esterification reactions oup.com.
| Parameter | Value (RML, ethyl hexanoate synthesis in n-hexane) oup.com | Value (Candida rugosa lipase, ethyl hexanoate synthesis, solvent-free) |
| Vmax | 1.861 µmol min⁻¹ mg⁻¹ enzyme | 0.146 μmol/min/mg enzyme |
| KM (Acid) | 0.08466 M | 0.296 M |
| KM (Alcohol/Ester) | 0.0135 M (Ester) | 0.1388 M (Alcohol) |
| Ki (Acid) | 0.550 M | 0.40 M |
| Ki (Alcohol/Ester) | 3.07 M (Ester) | 0.309 M (Alcohol) |
Optimization strategies, such as Response Surface Methodology (RSM), can be employed to determine the optimal combination of variables for maximizing ester yield researchgate.net.
Biocatalyst Immobilization Strategies
Immobilizing lipases is a common strategy to enhance their operational stability, facilitate separation from the reaction mixture, and enable reuse in multiple reaction cycles mdpi.comnih.govmdpi.com. Immobilization can transform the enzyme from a soluble to an insoluble state by attaching it to a solid support or encapsulating it within a matrix mdpi.com.
Various matrices and methods have been explored for lipase immobilization for hexanoate ester synthesis researchgate.netjmb.or.kr. Immobilized Rhizomucor miehei lipase was used for the transesterification of ethyl caprate and hexanoic acid to synthesize ethyl hexanoate oup.com. An Antarctic Pseudomonas AMS8 lipase immobilized on a suitable matrix has been used for low-temperature ethyl hexanoate synthesis researchgate.netmdpi.com. Immobilization can lead to enhanced stability, particularly in the presence of organic solvents researchgate.net. The choice of support material is crucial, as highly hydrophilic supports can favor hydrolysis if water is not effectively removed mdpi.com. Studies have also investigated the reusability of immobilized lipases, demonstrating their ability to maintain significant activity over several cycles nih.govresearchgate.net. For instance, immobilized Rhodococcus cutinase has been used to synthesize isoamyl hexanoate, among other fatty acid esters jmb.or.kr.
Catalytic Hydrogenation in Hexanoate Production
Catalytic hydrogenation is another important route for the conversion of hexanoic acid, potentially leading to products like 1-hexanol (B41254) or hexyl hexanoate scispace.comunipi.it.
Heterogeneous Catalysis with Rhenium-Based Catalysts
Rhenium-based heterogeneous catalysts have shown significant activity in the hydrogenation of carboxylic acids, including hexanoic acid scispace.comunipi.itresearchgate.netunipi.itresearchgate.net. Rhenium is considered appropriate for this application due to economic reasons and its resistance to poisoning unipi.itunipi.it.
Commercial rhenium catalysts, such as Re₂O₇ and 5 wt% Re/C, have been investigated for the hydrogenation of hexanoic acid scispace.commdpi.com. A mild pre-reduction step can enhance the activity of the reaction scispace.commdpi.comresearchgate.net. The hydrogenation of hexanoic acid using 5 wt% Re/C has been carried out at conditions such as 220 °C and 115 bar H₂ pressure unipi.it. Supported rhenium catalysts on various oxides, including TiO₂, have also demonstrated effectiveness in hydrogenation reactions researchgate.net. Bimetallic systems, such as Ni-Re on TiO₂, have been explored for the hydrogenation of carboxylic acids and esters under mild conditions cardiff.ac.uk.
Selectivity Tuning and Catalyst Properties
The selectivity of rhenium-catalyzed hydrogenation of hexanoic acid can be tuned depending on the catalyst properties, particularly the acidity of the catalytic system scispace.comunipi.itresearchgate.netresearchgate.netmdpi.comresearchgate.net.
A 5 wt% Re/C catalyst tends to be mainly selective towards the formation of 1-hexanol scispace.comunipi.itmdpi.comresearchgate.net. However, employing a rhenium-based acid catalytic system, such as a physical mixture of 5 wt% Re/C with niobium phosphate (B84403), or using acid supports like γ-Al₂O₃, can significantly shift the selectivity towards the formation of hexyl hexanoate scispace.comunipi.itunipi.itresearchgate.netmdpi.comresearchgate.net. The addition of niobium phosphate can also influence the esterification reaction between unconverted hexanoic acid and produced alcohol, further improving hexyl hexanoate selectivity researchgate.netresearchgate.net.
Studies have investigated the effect of metal loading and support acidity on the conversion and selectivity to 1-hexanol and hexyl hexanoate unipi.it. For instance, 5 wt% Re on neutral carbon (Re/C) showed higher selectivity towards 1-hexanol, while acid supports favored hexyl hexanoate formation unipi.it. Hydrogenation of crude hexanoic acid obtained from biomass fermentation has also been successfully carried out using these catalytic systems, confirming their promising performance and recyclability scispace.commdpi.com.
| Catalyst System | Primary Product Selectivity (under specific conditions) | Reference |
| 5 wt% Re/C | 1-hexanol | scispace.comunipi.itmdpi.com |
| 5 wt% Re/C + Niobium Phosphate | Hexyl hexanoate | scispace.commdpi.comresearchgate.net |
| 5 wt% Re/γ-Al₂O₃ | Hexyl hexanoate | unipi.itresearchgate.net |
The recyclability of rhenium-based catalysts for hexanoic acid hydrogenation has been demonstrated, with catalysts maintaining activity over multiple cycles scispace.comresearchgate.netmdpi.com.
Microwave-Assisted Synthesis of Hexanoate Esters
Microwave-assisted synthesis has emerged as a powerful technique for enhancing chemical reactions, offering benefits such as reduced reaction times, increased yields, and improved energy efficiency compared to conventional heating methods. This is particularly relevant for esterification reactions, including the synthesis of hexanoate esters.
Process Intensification and Energy Efficiency
Microwave irradiation facilitates rapid and uniform heating of reaction mixtures by directly interacting with polar molecules. This volumetric heating mechanism leads to faster reaction rates and shorter reaction times, contributing significantly to process intensification. Studies have shown that microwave-assisted esterification can achieve high conversions in significantly less time than conventional heating. nih.govresearchgate.net For example, in the microwave-assisted enzymatic synthesis of geranyl acetoacetate, high conversions were achieved in 30-60 minutes, whereas conventional heating might require longer durations. nih.gov
Heterogeneous Catalysis under Microwave Irradiation
Heterogeneous catalysts are widely used in esterification reactions due to their ease of separation and reusability. The combination of heterogeneous catalysis with microwave irradiation can lead to synergistic effects, further enhancing reaction efficiency. Microwave energy can selectively heat the catalyst material, especially if it has good microwave absorption properties, creating localized "hot spots" on the catalyst surface. frontiersin.org This can lead to higher reaction rates at the catalyst site compared to the bulk temperature of the reaction mixture, helping to overcome mass transfer limitations that can occur in heterogeneous systems. frontiersin.org
Various heterogeneous catalysts have been explored for microwave-assisted esterification. Acid ion-exchange resins like Amberlyst-15 and Indion-225H have been investigated for the synthesis of ethyl hexanoate under microwave irradiation. researchgate.net Studies have shown that these catalysts can achieve high ester conversions in relatively short reaction times under optimized microwave conditions. researchgate.net For instance, using Indion-225H or Amberlyst-15, a maximum ethyl hexanoate yield of 81.31% was obtained in 4 hours under specific microwave conditions. researchgate.net Other heterogeneous catalysts, such as aminophosphonic acid resins and solid acid catalysts like H2SO4/C, have also demonstrated effectiveness in microwave-assisted esterification and transesterification reactions. frontiersin.orgrsc.org The use of solid granular catalysts in microwave reactors has been shown to increase the yield and rate of heterogeneous esterification reactions compared to conventional heating. nih.gov
Kinetic Modeling of Microwave-Assisted Reactions
Understanding the kinetics of microwave-assisted esterification is crucial for process design, optimization, and scale-up. Kinetic modeling helps in elucidating the reaction mechanism and determining key parameters such as reaction order, rate constants, and activation energy. mdpi.com While specific kinetic models for the microwave-assisted synthesis of hexanoate esters are subjects of ongoing research, general principles from esterification kinetics under microwave irradiation can be applied.
Studies on microwave-assisted esterification of fatty acids with alcohols using heterogeneous catalysts have employed kinetic models such as the Eley-Rideal mechanism. researchgate.net This model suggests that the reaction rate is controlled by the adsorption of one reactant onto the catalyst surface followed by a reaction with the other reactant from the bulk phase. researchgate.net Activation energies for heterogeneous esterification reactions under microwave irradiation have been determined, providing insights into the energy barrier of the reaction. For example, the activation energy for the esterification of hexanoic acid with ethanol (B145695) catalyzed by Candida Antarctica lipase-B under microwave heating was determined to be 25.76 kJ/mol. researchgate.net Mathematical models incorporating heat and mass balance equations, considering microwave heating, have been developed to simulate and understand the behavior of microwave-assisted esterification in different reactor configurations. scirp.orgscirp.org These models can help predict temperature and concentration profiles within the reactor, aiding in optimizing operating conditions for improved hexanoate ester synthesis. scirp.org
Biotechnological and Bioprocess Engineering Approaches for Hexanoate
Biotechnological methods offer a sustainable and environmentally friendly alternative for the production of hexanoate, primarily through microbial fermentation. These approaches leverage the metabolic capabilities of microorganisms to convert renewable feedstocks into valuable chemicals like hexanoate.
Microbial Fermentation Pathways for Hexanoate Production
Microbial fermentation for hexanoate production typically involves the conversion of various carbon sources, including sugars, organic acids, and alcohols, by specific microorganisms. Natural hexanoate producers include anaerobic bacteria such as Clostridium kluyveri and Megasphaera elsdenii. researchgate.net These bacteria utilize pathways like the reverse β-oxidation (rBOX) pathway to elongate short-chain organic acids, such as acetate (B1210297) and butyrate (B1204436), into medium-chain fatty acids like hexanoate. researchgate.netbiorxiv.orgresearchgate.net
Engineered microbial strains, particularly Escherichia coli and Kluyveromyces marxianus, have also been developed for enhanced hexanoate production. nih.govnih.govsnu.ac.kr Metabolic engineering strategies involve introducing or modifying genes responsible for fatty acid synthesis and chain elongation pathways to increase hexanoate yield and purity. For instance, E. coli strains have been engineered by co-producing enzymes involved in the reverse β-oxidation pathway, leading to the production of hexanoate from glucose. nih.gov Deletion of competing fermentation pathways and endogenous thioesterases can further improve hexanoate production in engineered strains. nih.gov In Kluyveromyces marxianus, biosynthetic pathways for hexanoic acid have been constructed by integrating genes from various bacteria and yeast, enabling hexanoic acid production from substrates like galactose. nih.govsnu.ac.kr
Anaerobic Chain Elongation Mechanisms
Anaerobic chain elongation is a key metabolic process employed by certain bacteria for the production of medium-chain fatty acids (MCFAs), including hexanoate. This process typically involves the elongation of short-chain carboxylic acids (SCCAs), such as acetate (C2) and butyrate (C4), using electron donors like ethanol or lactate (B86563). biorxiv.orgresearchgate.net The reverse β-oxidation pathway is the primary mechanism for anaerobic chain elongation. biorxiv.orgmdpi.com
In this pathway, acetyl-CoA, derived from the electron donor (e.g., ethanol), is condensed with an activated carboxylate (e.g., butyryl-CoA) to form a β-ketoacyl-CoA. This intermediate is then reduced, dehydrated, and further reduced in a series of steps analogous to the reverse of β-oxidation, resulting in the elongation of the carbon chain by two units. biorxiv.org For example, the elongation of butyrate (C4) with acetyl-CoA yields hexanoyl-CoA (C6), which can then be converted to hexanoate. biorxiv.org
Microorganisms like Clostridium kluyveri are well-known for their ability to perform this reaction, utilizing ethanol as an electron donor and acetate as an electron acceptor to produce MCFAs up to C8. researchgate.netfrontiersin.org The process allows for redox balancing and energy conservation through mechanisms like flavin-based electron bifurcation. biorxiv.org Research is ongoing to optimize fermentation conditions, including substrate ratios and pH, and to explore co-culture systems with other bacteria to enhance hexanoate titers and productivity. frontiersin.orgfrontiersin.orgnih.gov Studies have shown that factors like pH and the ratio of electron donor to acceptor can significantly influence the yield and spectrum of MCFAs produced during anaerobic chain elongation. researchgate.netfrontiersin.org
Here is a table summarizing some research findings on hexanoate production:
| Method | Microorganism/Catalyst | Substrate(s) | Key Findings | Reference |
| Microwave-Assisted Esterification | Indion-225H or Amberlyst-15 | Hexanoic acid, Ethanol | 81.31% yield in 4 hours. researchgate.net | researchgate.net |
| Microwave-Assisted Enzymatic Esterification | Candida Antarctica lipase-B | Hexanoic acid, Ethanol | Activation energy 25.76 kJ/mol. researchgate.net | researchgate.net |
| Microbial Fermentation | Kluyveromyces marxianus (engineered) | Galactose | 154 mg/L hexanoic acid produced. nih.govsnu.ac.kr | nih.govsnu.ac.kr |
| Microbial Fermentation | Escherichia coli (engineered) | Glucose | Hexanoate produced via engineered pathway; yciA deletion increased hexanoate. nih.gov | nih.gov |
| Anaerobic Chain Elongation | Megasphaera hexanoica | Lactate, Acetate | Produced C4-C8 fatty acids; up to 3.7 g/L n-caproate. frontiersin.orgnih.gov | frontiersin.orgnih.gov |
| Anaerobic Chain Elongation | Granular sludge/ruminal liquid | Ethanol, Acetic acid | Up to ~4.9 g/L n-caproic acid at pH 7.0. researchgate.net | researchgate.net |
Synthetic Co-culture Systems (e.g., Acetobacterium woodii and Clostridium drakei)
Synthetic co-cultures involving carefully selected microbial strains have emerged as a strategy to overcome limitations of single-culture systems in producing medium-chain fatty acids like hexanoate. One such co-culture approach involves the use of acetogenic bacteria, which can convert one-carbon (C1) gases into acetate and ethanol, and chain-elongating bacteria, which can extend the carbon chain of these products to form longer-chain fatty acids.
A notable example is the co-cultivation of Acetobacterium woodii and Clostridium drakei. A. woodii is a well-studied acetogen capable of converting hydrogen (H₂) and carbon dioxide (CO₂) into acetate. encyclopedia.pub C. drakei has demonstrated the ability to produce caproate (hexanoate) from lactate. nih.govfrontiersin.org Research has explored a lactate-mediated, autotrophic co-cultivation strategy where an engineered lactate-producing A. woodii strain is co-cultured with C. drakei. nih.govfrontiersin.orgwur.nl In one study, C. drakei grown in batch cultivations with lactate as a substrate produced 1.6 g·L⁻¹ caproate. nih.govfrontiersin.org The co-culture experiment demonstrated that the engineered A. woodii strain could produce lactate, which was subsequently consumed by C. drakei for caproate production. nih.govfrontiersin.org This confirms the potential of C. drakei as a medium-chain fatty acid producer in co-cultivation with an engineered acetogen. nih.govfrontiersin.org
The metabolic pathway in C. drakei involves the elongation of acetyl-CoA to butyryl-CoA and subsequently to hexanoyl-CoA, from which caproate is derived, catalyzed by the bcd/hcs gene cluster and its respective enzymes. nih.govfrontiersin.org
Carbon Dioxide Utilization as a Carbon Source
Utilizing carbon dioxide (CO₂) as a carbon source for hexanoate production aligns with sustainable bioprocesses and carbon capture and utilization strategies. Acetogenic microorganisms play a key role in this by converting C1 gases, including CO₂, into valuable chemicals. encyclopedia.pubtandfonline.com Syngas fermentation, which utilizes mixtures of CO, H₂, and CO₂, is a prominent example where CO₂ can serve as a carbon source. nih.govfrontiersin.orgtandfonline.comresearchgate.netfrontiersin.orgnih.gov
While acetogens typically produce short-chain organic compounds like acetate and ethanol from CO₂, co-culturing them with chain-elongating bacteria enables the production of longer-chain fatty acids such as hexanoate. researchgate.netnih.govmdpi.com In these systems, acetogens convert CO₂ and H₂ (or CO) into intermediate products, which are then utilized by the chain elongators to synthesize hexanoate. researchgate.netnih.gov
Research has shown that inorganic carbon sources, such as bicarbonate, can positively impact hexanoic acid synthesis in certain microbial systems. researchgate.netnih.gov For instance, adding an inorganic carbon source increased the concentration of hexanoic acid produced by C. kluyveri from 19.4 g/L to 21.4 g/L in one study. researchgate.net Autotrophic bacteria capable of utilizing CO₂ for growth and product synthesis are crucial for this approach. frontiersin.orgsfu-kras.ru
Biofilm Reactor Design and Optimization for Hexanoate Synthesis
Biofilm reactors offer several advantages for microbial fermentation processes, including high cell density, increased productivities, and improved stability compared to suspended cell systems. tandfonline.commdpi.comunina.it In the context of hexanoate synthesis, biofilm reactors can facilitate the co-immobilization of different microbial strains and enhance mass transfer of gaseous substrates like H₂ and CO₂. tandfonline.comnih.govmdpi.commdpi.com
Various biofilm reactor configurations have been explored for syngas fermentation and the production of medium-chain fatty acids. Hollow fiber membrane bioreactors (HFMBRs) are considered promising due to their high specific exchange surface area, which allows for high volumetric gas transfer rates. tandfonline.comresearchgate.net This is particularly beneficial for syngas fermentation, where the low solubility of gaseous substrates can limit reaction rates. tandfonline.com
Studies have investigated the performance of biofilm reactors in converting syngas or other substrates to hexanoate. In one study using a mixed culture in a closed-end HFM biofilm reactor with a CO/H₂ (40:60) mixture, acetate, butyrate, hexanoate, and octanoate (B1194180) were among the main products obtained at 35 °C. tandfonline.com The formation of biofilms has been shown to be advantageous for cell retention, allowing for higher dilution rates. tandfonline.commdpi.com
Synthetic biofilms, where microorganisms are immobilized within a matrix, offer a way to create defined co-cultures and study their performance under controlled conditions. mdpi.commdpi.com Research using synthetic biofilms with Clostridium kluyveri demonstrated the conversion of ethanol and acetate into butyrate and hexanoate. mdpi.com Experiments with yeast extract in the circulating liquid medium resulted in final hexanoate concentrations of 10.1 g L⁻¹, while experiments without yeast extract yielded 7.3 g L⁻¹. mdpi.com The maximum estimated space-time yields for hexanoate in these synthetic biofilm reactors were reported as 4.947 g L⁻¹ h⁻¹ with yeast extract and 1.123 g L⁻¹ h⁻¹ without yeast extract, referenced to the biofilm volume. mdpi.com
Data Table: Hexanoate Production in Synthetic Biofilm Reactor
| Substrate (with yeast extract) | Final Hexanoate Concentration (g L⁻¹) | Maximum Estimated Space-Time Yield (g L⁻¹ h⁻¹) |
| Ethanol and Acetate | 10.1 mdpi.com | 4.947 mdpi.com |
Data Table: Hexanoate Production in Synthetic Biofilm Reactor (without yeast extract)
| Substrate (without yeast extract) | Final Hexanoate Concentration (g L⁻¹) | Maximum Estimated Space-Time Yield (g L⁻¹ h⁻¹) |
| Ethanol and Acetate | 7.3 mdpi.com | 1.123 mdpi.com |
Optimization of biofilm reactor design and operating parameters, such as temperature, pH, and substrate ratios, are crucial for maximizing hexanoate production. tandfonline.comresearchgate.net
Structural and Conformational Studies of Hexanoate Compounds
Quantum Chemical Investigations of Hexanoate (B1226103) Molecules
Quantum chemical methods, particularly Density Functional Theory (DFT), play a crucial role in elucidating the electronic structure, vibrational properties, and conformational landscapes of hexanoate and its derivatives. These computational approaches provide insights that complement experimental observations.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of molecules. It has been applied to hexanoic acid and its derivatives to calculate various properties, including vibrational spectra and conformational energies. Studies utilizing anharmonic DFT calculations have been employed to simulate and interpret near-infrared (NIR) spectra of fatty acids, including hexanoic acid, enabling detailed analysis of spectral features such as overtones and combination bands. researchgate.netmdpi.com The B3LYP functional is frequently used in quantum chemical calculations for studying molecules like flotation collectors, and 6-311G(d,p) is a common basis set for geometry optimization. mdpi.com DFT calculations can also provide insights into the electronic deformation capability and nucleophilic properties of compounds. mdpi.com
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements that a molecule can adopt due to rotation around single bonds. libretexts.org These different arrangements, known as conformers, have varying energy levels. The relationship between molecular structure and potential energy is a major area of study, as it relates to the relative stabilities of conformers. libretexts.org Potential energy surfaces (PES) or energy landscapes describe the energy of a system as a function of certain parameters, typically the positions of atoms. wikipedia.org PES-based conformational analysis allows for the deduction of conformational transition networks. nih.gov For n-hexanoic acid, calculations have been carried out to study the energy as a function of the rotation of the carboxyl group and rotations around C-C bonds in the alkyl chain. researchgate.netresearchgate.net Factors influencing the potential energy and stability of conformers include steric interactions, torsional strain, and angle strain. libretexts.org
Vibrational Spectroscopy (IR and Raman) Interpretation
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about how molecular bonds vibrate. edinst.comnih.gov IR spectroscopy is based on the absorption of infrared light, causing excitation to higher vibrational energy levels, and is active for vibrations that cause a change in the dipole moment. edinst.com Raman spectroscopy is based on the inelastic scattering of light and is active for vibrations that cause a change in polarizability. edinst.com Quantum chemical calculations, particularly DFT, are valuable tools for interpreting the vibrational spectra of hexanoate compounds by predicting vibrational frequencies and intensities. researchgate.netresearchgate.net For carboxylic acids like hexanoic acid, the carbonyl stretch (C=O) appears as an intense band in the IR spectrum, with its exact position influenced by factors such as saturation, dimerization, or internal hydrogen bonding. libretexts.org Studies on the vibrational spectra of ethyl hexanoate have utilized DFT calculations to assign normal Raman and infrared spectra, showing good agreement with experimental data. researchgate.net Vibrational spectra in the C-H stretching region for potassium n-hexanoate and its deuterated derivatives have also been studied. acs.org
X-ray Crystallography of Hexanoate Salts and Derivatives
X-ray crystallography is a powerful technique for determining the three-dimensional arrangement of atoms in crystalline solids. It provides detailed information about crystal structures, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.
Crystal Structure Determination
X-ray diffraction has been used to determine the crystal structures of various hexanoate salts and derivatives. For instance, calcium hexanoate monohydrate crystallizes in a monoclinic crystalline cell with the space group P2₁/a. cambridge.org The unit cell parameter 'a' increases linearly with the number of carbon atoms in the aliphatic chain of related calcium carboxylate monohydrates, while 'b' and 'c' remain almost constant, suggesting a structure formed by stacked layers. cambridge.org The crystal structure of 4-hydroxy-2,2,6,6-tetramethylpiperidinium hexanoate has been determined, showing a monoclinic system with space group P2₁/n. researchgate.netiucr.org Cholesteryl hexanoate is reported to be isostructural with cholesteryl pentyl carbonate and heptanoate, forming layer structures where the cholesteryl groups are closely packed. iucr.org Crystal structures of hexanoate derivatives, such as methyl-5-(hydroxyimino)-3-(aryl-substituted)hexanoate derivatives and ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate, have also been determined by X-ray diffraction. eurjchem.comresearchgate.net The crystal structure of a hexameric supramolecular entity formed by a hydrogen-bonding molecule has been determined by single-crystal X-ray crystallography. nih.gov X-ray powder diffraction has been used to study nickel hexanoate complex. lifesciencesite.com
Here is a table summarizing some crystallographic data for hexanoate salts:
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (° or γ) | Z | Ref. |
| Calcium hexanoate monohydrate | Monoclinic | P2₁/a | 41.8030(5) | 6.8261(1) | 5.9213(1) | 110.230(1) | 4 | cambridge.org |
| 4-hydroxy-2,2,6,6-tetramethylpiperidinium hexanoate | Monoclinic | P2₁/n | 17.272(7) | 12.257(5) | 7.884(2) | 104.67(3) | 4 | researchgate.netiucr.org |
| Ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate | Monoclinic | P2₁/c | - | - | - | - | - | researchgate.net |
Note: Complete unit cell parameters were not available in the source for Ethyl 6-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]hexanoate.
Hydrogen Bonding Networks and Supramolecular Assembly
Hydrogen bonding plays a significant role in the crystal packing and formation of supramolecular assemblies in hexanoate compounds, particularly in salts where the hexanoate anion can act as a hydrogen bond acceptor. In benzylammonium hexanoate, classical N-H···O hydrogen bonds from the benzylamine (B48309) cation to the acid anion oxygen atoms are a major driving force in the crystal structure, leading to the formation of supramolecular assemblies. researchgate.net Each acid anion oxygen atom accepts two hydrogen bonds from adjacent nitrogen atoms. researchgate.net Extensive hydrogen bonding between piperidinium (B107235) cations and hexanoate anions in 4-hydroxy-2,2,6,6-tetramethylpiperidinium hexanoate leads to the formation of channels running through the crystal. researchgate.netiucr.org In some hexanoate derivatives, crystal structures are stabilized by elaborate systems of N-H···O, O-H···O, and C-H···O interactions, contributing to supramolecular structures. eurjchem.com Hydrogen bonding is a key interaction driving the self-assembly of molecules into organized supramolecular architectures. nih.govnih.govresearchgate.netrsc.org In some cases, hydrogen-bonded architectures can form three-dimensional framework structures. researchgate.net
Theoretical Modeling of Molecular Dynamics and Interactions
Molecular dynamics (MD) simulation is a computational technique that models the time evolution of a system of particles, such as atoms and molecules, by integrating their equations of motion based on interatomic forces nih.gov. This approach allows researchers to study the dynamic behavior and interactions of hexanoate compounds in different phases and interfaces.
MD simulations have been extensively used to investigate the bulk and surface properties of hexanoic acid. Studies have simulated properties such as density, surface tension, and viscosity of hexanoic acid across a range of temperatures, comparing the simulation results with experimental data to validate the theoretical models researchgate.netacs.org. These simulations utilize force fields, such as AMBER and OPLS-AA, to describe the interactions between atoms researchgate.netacs.org. The simulations have shown good agreement with experimental measurements for properties like density and surface tension researchgate.netacs.org.
Furthermore, MD simulations have been applied to study the adsorption of hexanoic acid on surfaces, such as calcite. These studies indicate that hexanoic acid molecules can form a well-defined adsorption layer on the calcite surface, with the carboxylic headgroup interacting directly with calcium atoms on the surface through oxygen atoms. researchgate.netresearchgate.net. The adsorption energy of hexanoic acid on calcite has been estimated through these simulations, providing insights into the strength of these interactions researchgate.net.
The behavior of hexanoic acid at interfaces, such as the heptane/water interface, has also been explored using molecular dynamics calculations. These studies examine the concentration dependence of interaction energies, revealing features like a surfactant-solvent energy minimum at certain surface excesses researchgate.net.
Molecular dynamics simulations have also been employed to study the diffusion of hexanoate esters in various environments. For example, the motion of methyl hexanoate within zeolite structures has been investigated using MD simulations, including interactive molecular dynamics in virtual reality, to understand diffusion pathways and identify potential bottlenecks that restrict movement within the zeolite pores. nih.govrsc.orgchemrxiv.org. Similarly, the diffusion of ethyl hexanoate in polymer matrices like low-density polyethylene (B3416737) (LDPE) has been studied using MD simulations, providing diffusion coefficients and analyzing the interaction energies between the ester molecules and the polymer chains mdpi.comresearchgate.netnih.govresearchgate.netsemanticscholar.org. These interaction energies, particularly hydrogen bonding and non-bonding interactions, play a role in hindering the diffusion of the ester molecules within the polymer matrix mdpi.comsemanticscholar.org.
Theoretical studies combining MD simulations with quantum mechanical methods, such as Density Functional Theory (DFT), have been used to investigate the mechanisms of reactions involving hexanoate esters. For instance, the hydrolysis of substituted phenyl hexanoates catalyzed by proteins like globin has been studied using MD simulations and QM/MM calculations, providing insights into the binding modes of the esters within the protein's hydrophobic pocket and estimating binding free energies nih.govresearchgate.net.
Data from theoretical studies on the interaction energies between ethyl hexanoate and polyethylene chains, as determined by MD simulations, can provide quantitative insights into these molecular interactions. mdpi.comsemanticscholar.org
| Molecule | Interaction Energy with PE Chain (kJ/mol) |
| Ethyl Hexanoate | -4.96 |
| O₂ | -1.89 |
| H₂O | -2.92 |
Note: Data derived from reference mdpi.com. More negative values indicate stronger interactions.
Kinetic Isotope Effects in Reaction Mechanisms
Kinetic isotope effects (KIEs) are a powerful tool used in the study of reaction mechanisms. A KIE is observed as a change in the reaction rate when an atom in a reactant is replaced by one of its isotopes wikipedia.orglibretexts.org. This effect arises primarily from the differences in the zero-point vibrational energies between molecules containing different isotopes, which affects the activation energy of the reaction wikipedia.orgprinceton.edu.
KIEs can be classified as primary or secondary. A primary kinetic isotope effect occurs when a chemical bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction wikipedia.orglibretexts.orgyoutube.com. Secondary kinetic isotope effects, on the other hand, are observed when the isotopic substitution is not at the bond directly involved in bond breaking or formation during the rate-determining step, but it still influences the reaction rate, often due to changes in hybridization or hyperconjugation effects in the transition state wikipedia.orglibretexts.orgprinceton.eduyoutube.com.
The magnitude of the KIE provides valuable information about the transition state structure and the extent of bond breaking or formation in the rate-determining step wikipedia.orglibretexts.orgprinceton.edu. While general principles of KIEs are well-established and applied across various chemical reactions to elucidate mechanisms wikipedia.orglibretexts.orgprinceton.eduyoutube.com, specific detailed research findings on kinetic isotope effects directly involving hexanoate compounds were not prominently found in the immediate search results. However, the principles of KIE analysis could theoretically be applied to study the mechanisms of reactions involving hexanoate esters or hexanoic acid, such as hydrolysis or esterification, by selectively labeling atoms with isotopes like deuterium (B1214612) or carbon-13 and measuring the resulting changes in reaction rates.
Theoretical Descriptions of Chemical Bonding and Reactivity
Theoretical chemistry provides frameworks and computational methods to describe the chemical bonding and reactivity of molecules like hexanoate compounds. These descriptions are often based on principles of quantum mechanics, including molecular orbital theory and density functional theory (DFT).
DFT calculations, often used in conjunction with MD simulations, are valuable for exploring the electronic structure, bonding, and interaction energies within hexanoate molecules and their interactions with other species or surfaces mdpi.commdpi.com. These calculations can provide details about the nature of chemical bonds, charge distribution, and the relative stability of different molecular conformations.
In the context of hexanoic acid adsorption on surfaces, theoretical studies have highlighted the importance of hydrogen bonding and electrostatic interactions between the carboxylic acid group and the surface atoms researchgate.netresearchgate.net. The negatively charged carboxylate group in hexanoate can engage in strong interactions, influencing adsorption behavior and surface phenomena.
Molecular orbital theory concepts, such as the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), can be used to evaluate a molecule's propensity to donate or accept electrons, respectively princeton.edu. These frontier molecular orbitals play a crucial role in determining a molecule's reactivity in chemical reactions. Theoretical calculations can determine the energies and spatial distributions of these orbitals for hexanoate compounds, offering insights into their potential reaction pathways and sites of reactivity.
Theoretical studies also examine hydrogen-bonded interactions in systems involving carboxylic acids, which is relevant to the behavior of hexanoic acid in various environments, including solutions and at interfaces rsc.org. These studies use quantum chemical methods to characterize the strength and nature of hydrogen bonds.
Analytical Methodologies and Characterization in Hexanoate Research
Spectroscopic Techniques for Hexanoate (B1226103) Analysis
Spectroscopy offers powerful non-destructive or minimally destructive methods for characterizing the vibrational and electronic properties of hexanoate.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide characteristic fingerprints of molecules based on their functional groups and molecular structure. These methods are valuable for identifying the presence of hexanoate moieties within a sample. For instance, IR spectra of ethyl hexanoate and hexyl hexanoate show characteristic bands corresponding to the wavenumbers expected for ester and aliphatic hydrocarbon groups spectrabase.comchemicalbook.comnih.govnih.gov. Specific bands in the IR spectrum can indicate the presence of aliphatic hydrocarbons (e.g., 3000-2800 cm⁻¹ region) and carboxylate groups (e.g., around 1743 cm⁻¹ for the C=O stretch in esters) bibliotekanauki.plresearchgate.net. Raman spectroscopy, a complementary technique, also provides detailed information about the molecular composition and structure, generating a unique spectrum that serves as a distinctive fingerprint for identification and characterization spectroscopyonline.com. Raman spectroscopy has been used to study the properties of polyhydroxybutyrate (B1163853) hexanoate (PHBHx), where the percentage of hexanoate influences the polymer's crystallinity and physical properties spectroscopyonline.comspectroscopyonline.com. Analyzing the CH-stretching bands between 2700 and 3000 cm⁻¹ can be of interest for quantifying propyl units introduced by the hexanoate in such polymers spectroscopyonline.com.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the detailed molecular structure of hexanoate and its derivatives. Both ¹H and ¹³C NMR provide crucial information about the different hydrogen and carbon environments within the molecule. For example, ¹H and ¹³C NMR spectra are used to characterize compounds like ethyl hexanoate and hexyl hexanoate, showing distinct chemical shifts and coupling patterns corresponding to the protons and carbons in the alkyl chain and the ester group nih.govnih.gov. Multidimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are particularly useful for establishing connectivity between atoms and confirming the structural assignments of complex hexanoate-containing molecules, such as glycolipid biosurfactants bearing ester-linked hexanoate moieties nih.govmdpi.com. Solid-state NMR, specifically ¹³C NMR, has been applied to characterize hexanoate in materials like lead hexanoate, providing insights into the packing and structure in the solid state researchgate.net.
Chromatographic and Mass Spectrometric Approaches
Chromatographic techniques, often coupled with mass spectrometry, are essential for separating hexanoate from complex mixtures and identifying and quantifying it.
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds, including hexanoate and its esters. GC-MS is frequently employed to identify and quantify hexanoate in various samples, such as food products, biological extracts, and environmental matrices researchgate.netshimadzu.comazolifesciences.comijper.orgresearchgate.net. The technique separates compounds based on their boiling points and interaction with the stationary phase in the GC column, while the MS detector provides mass spectral data for identification based on fragmentation patterns metbio.net. GC-MS has been used to determine the concentration of allyl hexanoate in pineapple beverages and yogurts researchgate.netnih.gov. It has also been applied to analyze fatty acids, including hexanoic acid, in bio-oils and plant extracts ijper.orgresearchgate.net. Comprehensive two-dimensional gas chromatography coupled with high-resolution mass spectrometry (GCxGC-HRMS) offers enhanced separation for complex mixtures containing hexanoate derivatives spectralworks.com.
Application of Internal Standards for Quantitative Analysis
For accurate quantitative analysis of hexanoate using GC-MS, the use of internal standards is highly recommended. Internal standards are compounds added to samples at a known concentration to compensate for variations in sample preparation, injection volume, and detector response metbio.net. In GC-MS analysis of bio-oils, methyl hexanoate has been used as an internal standard for the quantification of various compounds researchgate.net. For the analysis of short-chain fatty acids, including hexanoic acid, in aqueous samples by GC-MS, using an internal standard like deuterated acetic acid is recommended to improve the accuracy and lower the percentage relative standard deviation (%RSD) shimadzu.com. The ideal internal standard should be chemically similar to the analyte but not naturally present in the sample. Stable isotope-labeled internal standards are particularly valuable as they closely mimic the analyte's behavior during sample processing and analysis metbio.net.
Advanced Characterization of Hexanoate-Derived Materials
Hexanoate can be a component or a derivative in various advanced materials, and their characterization requires specific techniques. For materials like polyhydroxybutyrate hexanoate (PHBHx), the percentage of hexanoate content significantly impacts the material's physical and chemical properties, including crystallinity, optical clarity, flexibility, and thermal properties spectroscopyonline.comspectroscopyonline.com. Techniques like Raman spectroscopy are used to accurately determine the composition of PHBHx spectroscopyonline.com. Solid-state NMR, as mentioned earlier, can provide insights into the structure and packing of hexanoate in solid materials like metal carboxylates researchgate.net. The characterization of hexanoate-derived materials often involves a combination of spectroscopic, thermal, and mechanical analysis techniques to fully understand their structure-property relationships. For instance, the thermal decomposition of metal hexanoate complexes can be studied using techniques like thermogravimetric analysis (TGA) and differential thermal analysis (DTA), complemented by IR and UV-vis spectroscopy and X-ray diffraction (XRD) researchgate.net. Cholinium hexanoate, an ionic liquid, has been used as a catalyst in the purification and characterization of suberin from plant roots, where NMR was used for precise quantification of ester types researchgate.net.
Advanced Research on Hexanoate Derivatives and Analogues
Synthesis and Structural Elucidation of Novel Hexanoate (B1226103) Esters
The synthesis of novel hexanoate esters is an active area of research, often employing biocatalytic or chemical methods. Enzymatic transesterification, for instance, has been utilized for the synthesis of amino sugar fatty acid esters, including those with hexanoate. A study successfully synthesized 2-(acetylamino)-2-deoxy-6-O-hexanoate-D-glucose and 2-(butyrylamino)-2-deoxy-6-O-hexanoate-D-glucose through lipase-catalyzed transesterification of N-acetyl-glucosamine (GlcNAc) and N-butyryl-glucosamine (GlcNBu) with methyl hexanoate d-nb.info. The synthesis of ethyl 6-acetoxyhexanoate, a compound with fragrance properties, has also been achieved through a two-step procedure starting from ε-caprolactone, involving an acid-catalyzed transesterification with ethanol (B145695) followed by acetylation researchgate.net.
Structural elucidation of these novel esters is typically performed using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Fourier Transform Infrared (FTIR) spectroscopy, and mass spectrometry (MS) d-nb.inforesearchgate.netresearchgate.net. Two-dimensional NMR techniques like COSY, HSQC, and HMBC are valuable for confirming molecular structures and assigning chemical shifts d-nb.info. For example, cross-peaks observed between protons on the sugar ring and the carbonyl carbon of the hexanoate group, as well as between the N-H proton and the carbonyl carbon of the acyl group (acetyl or butyryl), have been used to confirm the structure of synthesized glycolipids d-nb.info.
Novel esters composed of fatty acids, including hexanoic acid, and branched alcohols have also been identified and structurally elucidated from natural sources using techniques like GC/MS nih.gov.
Steroid Derivatives Incorporating Hexanoate Moieties
The incorporation of hexanoate moieties into steroid structures is explored to modify their properties and investigate their interactions with biological systems. Several progestin medications are known to be caproate (hexanoate) esters, such as hydroxyprogesterone (B1663944) caproate and gestonorone (B1671453) caproate wikipedia.org.
Synthesis and Structural Modification
The synthesis of steroid derivatives incorporating hexanoate often involves esterification reactions. While specific examples of hexanoate incorporation were not extensively detailed in the search results, the synthesis of steroid derivatives generally involves chemical strategies and modifications of the steroid scaffold nih.govmdpi.comresearchgate.net. For instance, the reduction of a steroid precursor to a diol using sodium borohydride (B1222165) in tetrahydrofuran/water has been reported as a stereospecific reaction mdpi.com. Subsequent esterification steps using acyl halides or anhydrides in the presence of a base like pyridine (B92270) are common methods for introducing ester moieties mdpi.com. Structural characterization of these modified steroids is typically carried out using ¹H NMR and ¹³C NMR spectroscopy nih.govmdpi.com. X-ray diffraction studies can provide detailed structural information mdpi.com.
Studies of Interactions with Biological Targets (excluding therapeutic efficacy or adverse effects)
Research investigates how steroid derivatives, including those potentially incorporating hexanoate, interact with biological targets at a molecular level. Steroid molecules are known for their ability to penetrate biological membranes and interact with receptors such as the androgen receptor (AR) mdpi.comwikipedia.org. Upon binding to the AR, anabolic steroids can influence gene expression and activate cellular signaling pathways, leading to effects like increased protein synthesis wikipedia.org. Corticosteroids, another class of steroids, bind to the glucocorticoid receptor, modulating gene expression to affect inflammatory responses drugbank.com. Studies on steroid-pyridine derivatives have investigated their effects on physiological parameters like left ventricular pressure and characterized their molecular interactions, for example, by observing inhibition by calcium channel blockers researchgate.net. These studies focus on the mechanism of interaction and the resulting biological responses without evaluating therapeutic efficacy or adverse effects.
Preparation and Characterization of Metal Hexanoates
Metal hexanoates, also referred to as metal caproates, are compounds containing the hexanoate anion coordinated to a metal center. These compounds have garnered interest for their use as metal-organic precursors and in materials science research researchgate.netrsc.org.
Synthesis of Metal-Organic Precursors
Metal hexanoates, particularly metal 2-ethylhexanoates (an isomer of hexanoate), are useful metal-organic precursors researchgate.netrsc.org. Various methods exist for their synthesis. One process involves the reaction of metals with a mixture of a carboxylic acid (such as 2-ethylhexanoic acid), a low-weight aliphatic alcohol, and an electroconductive additive under the action of electric current in an electrolyzer google.com. Another approach involves the reaction of metal oxides or hydroxides with fatty acids at high temperatures, although this can lead to products contaminated with unreacted starting materials google.com. Ligand exchange reactions between a metal oxide, hydroxide (B78521), chloride, or acetate (B1210297) and the appropriate alkanoic acid are also convenient methods for preparing metal alkanoates with medium carbon chain lengths researchgate.net. Ammonium alkanoate methods have also been used to prepare metal alkanoates in high purity researchgate.net. Metal hydroxides can also serve as precursors for the synthesis of metal-organic frameworks (MOFs), where the metal ions dissolve from the hydroxide and coordinate with organic ligands to form the MOF structure frontiersin.org.
Applications in Materials Science Research
Metal hexanoates and related metal alkanoates find applications in materials science, particularly as precursors for the development of various materials. Metal 2-ethylhexanoates are widely used as metal-organic precursors in the preparation of high-quality films for microelectronics through techniques like metal-organic deposition (MOD) researchgate.netgoogle.comcambridge.org. They are also employed in the synthesis of nanoparticles frontiersin.org. The unique properties of organometallic compounds, including metal alkanoates, make them valuable in materials science for developing innovative solutions in areas such as electronics solubilityofthings.com. Metal hexanoate complexes can also form extended structures, such as 1-D metal-organic polymers, which are characterized for their electronic and magnetic properties researchgate.net. Furthermore, hexanoate-based protic ionic liquids have been studied as lubricants in steel-steel contact, demonstrating their potential in reducing friction and wear researchgate.net.
Bioactive Hexanoate Derivatives
Studies on bioactive hexanoate derivatives focus on identifying and characterizing compounds with demonstrable biological effects, excluding any discussion of their clinical profiles or potential adverse effects. This involves the synthesis of modified hexanoate structures and the evaluation of their interactions in various biological assays to understand their mechanisms of action at a fundamental level.
Structure-Activity Relationship Studies (focused on chemical features)
Structure-Activity Relationship (SAR) studies are fundamental to understanding how specific chemical features of hexanoate derivatives influence their biological activity. These studies involve systematic modifications to the hexanoate structure and the assessment of how these changes impact interactions with biological targets. For instance, research comparing hexanoic acid derivatives to other fatty acid derivatives, such as cinnamic acid, phenylpropionic acid, and sorbic acid derivatives, has revealed the importance of structural elements like unsaturated bonds and benzene (B151609) rings in influencing inhibitory activity against enzymes like acetylcholinesterase (AChE). nih.govresearchgate.nettandfonline.com
In one study, a series of tertiary amine derivatives of these acids were synthesized and evaluated for their in vitro effects on AChE and butyrylcholinesterase (BChE). nih.govresearchgate.nettandfonline.com The results indicated that alterations in the aminoalkyl chain type and substituted positions significantly influenced AChE inhibition. tandfonline.com Specifically, cinnamic acid derivatives generally showed more potent inhibitory activity compared to derivatives of phenylpropionic acid, sorbic acid, and hexanoic acid with the same aminoalkyl side chain, suggesting the importance of the unsaturated bond and benzene ring present in the cinnamic acid scaffold for AChE inhibitory activity. nih.govresearchgate.nettandfonline.com Compound 6g, a cinnamic acid derivative, exhibited potent AChE inhibitory activity with an IC50 value of 3.64 µmol/L and high selectivity over BChE. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a mixed-type inhibitor of AChE, binding to both the catalytic and peripheral sites of the enzyme. nih.govtandfonline.com
Another area where fatty acid length and structure are critical for biological interaction is in the context of glucagon-like peptide-1 (GLP-1) derivatives. While this research often relates to therapeutic applications, the underlying SAR principles regarding fatty acid modifications are relevant. Studies on acylated GLP-1 analogues have shown a relationship between fatty acid length and potency on the human GLP-1 receptor, with very long fatty acids slightly decreasing potency. acs.org The spacer region between the peptide backbone and the fatty acid was found to be important for potency. acs.org Adding polar elements or heteroatoms was generally acceptable for potency but not optimal for protraction, while bulkiness in the fatty acid decreased both potency and protraction. acs.org Although this research is on GLP-1 derivatives, it illustrates how modifications to a linked fatty acid (including hexanoic acid as a potential component or analogue in such studies, though not explicitly detailed in the provided snippets for this specific context) can impact interaction with a biological target.
Furthermore, investigations into hexaazaisowurtzitane derivatives, some of which are acyl derivatives, have explored their biological activities. researchgate.netmdpi.com While the core structure is distinct from simple hexanoate, the study of their pharmacological activity, including analgesic properties, highlights the diverse biological interactions that can arise from acyl modifications. researchgate.netmdpi.com
Investigating Potential Biological Interactions (excluding therapeutic uses or adverse effects)
Research into the potential biological interactions of hexanoate derivatives and analogues focuses on understanding how these compounds interact with biological molecules and systems at a mechanistic level, without considering their use in treating diseases or their safety profiles. This includes studies on enzyme inhibition, binding to proteins, and effects on cellular processes.
As mentioned in the SAR section, hexanoic acid derivatives have been investigated for their ability to inhibit enzymes like acetylcholinesterase. nih.govresearchgate.nettandfonline.com The observation of mixed-type inhibition by a cinnamic acid derivative (compound 6g) suggests interaction with multiple sites on the enzyme, providing insight into the binding modes of such compounds. nih.govtandfonline.com
Another relevant area is the interaction of fatty acid-like structures with proteins, such as human serum albumin (HSA). Studies on bioreversible derivatives with fatty acid-like structures have shown that these compounds can interact with HSA, influencing their stability in aqueous solutions and biological media. mdpi.com Negatively charged derivatives were found to interact more strongly with HSA than neutral counterparts. mdpi.com HSA binding has been observed to increase the stability of some ester derivatives. mdpi.com While this research examined carbonate esters with fatty acid-like structures, the principles of interaction with abundant plasma proteins like albumin are applicable to understanding the potential biological interactions of hexanoate derivatives. mdpi.comsygnaturediscovery.com Plasma protein binding is a significant factor influencing the distribution and clearance of compounds in biological systems. sygnaturediscovery.com
Studies on novel derivatives from natural products, such as maslinic acid (a pentacyclic triterpene acid), also provide examples of investigating the biological activities of modified structures. mdpi.com While maslinic acid is structurally different from hexanoate, research on its derivatives explores how chemical modifications, such as conjugation with isoxazole (B147169) moieties, impact anti-inflammatory properties by affecting processes like nitric oxide production in cells. mdpi.com This demonstrates a general approach to investigating the biological interactions of derivatives by assessing their effects on specific cellular pathways or markers.
Research on new amide derivatives has also explored their interactions with biological components, such as their impact on erythrocytes (hemolysis) and their effects on clotting times in plasma (TT, PT, aPTT). mdpi.com These studies aim to understand the basic biological effects of the compounds at a physiological level. mdpi.com
The study of zwitterionic derivatives of 14-O-methyloxymorphone, incorporating amino acids and peptides, provides another example of examining the biological interactions of analogues with biological targets, specifically opioid receptors (MOR and DOR). nih.govacs.org These studies evaluate binding affinities and agonistic activity at these receptors in vitro to understand the fundamental interaction with the target protein. nih.govacs.org
Biochemical Pathways and Metabolic Engineering for Hexanoate
Elucidation of Hexanoate (B1226103) Assimilation Pathways in Microorganisms
Microorganisms exhibit diverse metabolic capabilities, allowing them to utilize a variety of carbon sources, including fatty acids like hexanoate. The assimilation of hexanoate involves specific biochemical pathways that break down the compound to fuel cellular processes or serve as building blocks for other molecules.
Carbon Source Metabolism
Hexanoate can serve as a carbon source for microbial growth and metabolism. In some microorganisms, like Rhodospirillum rubrum, hexanoate assimilation involves pathways such as beta-oxidation, the ethylmalonyl-coenzyme A (CoA) (EMC) pathway, and the methylbutanoyl-CoA (MBC) pathway. These are anaplerotic pathways that replenish intermediates in central metabolism. nih.govnih.gov The assimilation of hexanoate in R. rubrum under nutrient-balanced conditions has been investigated, showing its involvement in polyhydroxyalkanoate (PHA) production, likely through the de novo fatty acid synthesis pathway. nih.govnih.gov The composition of the resulting polymer, such as poly(hydroxybutyrate-co-hydroxyhexanoate) [P(HB-co-HHx)], is influenced by the carbon source and its assimilation pathway. nih.govnih.gov High bicarbonate concentration has been shown to be necessary for hexanoate assimilation in R. rubrum. nih.govnih.gov In Escherichia coli, hexanoate assimilation has been reported to occur via beta-oxidation. nih.gov Purple non-sulfur bacteria (PNSB) in general can metabolize a wide range of organic substrates, including volatile fatty acids (VFAs) like hexanoate, for biomass production. frontiersin.org
Role of Specific Enzyme Commission (EC) Numbers in Pathways
Enzyme Commission (EC) numbers provide a standardized classification of enzymes based on the chemical reactions they catalyze. In the context of hexanoate metabolism, specific enzymes with corresponding EC numbers play critical roles in breaking down or synthesizing this fatty acid. While detailed EC numbers specifically for hexanoate assimilation pathways in all microorganisms are not extensively documented in the provided context, the general principles of fatty acid metabolism and the involvement of specific enzyme classes are relevant.
For instance, beta-oxidation, a key pathway for fatty acid degradation, involves a series of enzymatic steps. Enzymes like acyl-CoA synthetases (e.g., Long-chain-fatty-acid--CoA ligase, UniProt ID: P69451) are involved in activating fatty acids by converting them to acyl-CoA thioesters, a necessary step before beta-oxidation can proceed. ecmdb.ca Acetate (B1210297) CoA-transferase subunits (e.g., subunit alpha, UniProt ID: P76458; subunit beta, UniProt ID: P76459) are also involved in transferring CoA, which is crucial for acyl-CoA formation. ecmdb.ca
In the context of metabolic pathways in general, databases like MetaCyc and KEGG provide information on metabolic pathways and the enzymes involved, often listing their EC numbers. nih.govbiorxiv.orgnih.gov These databases are valuable resources for identifying potential enzymes and pathways related to hexanoate metabolism based on genomic data. nih.govbiorxiv.org For example, the MACADAM database contains information on metabolic pathways, including enzymes and their EC numbers, for various microbial taxonomic groups. oup.com
Engineering Microbial Systems for Enhanced Hexanoate Bioproduction
Metabolic engineering offers powerful strategies to modify microorganisms to enhance the production of desired compounds like hexanoate. This involves altering existing metabolic pathways, introducing new pathways, and optimizing cellular processes.
Rational Design of Metabolic Pathways
Rational design is a key approach in metabolic engineering that involves using knowledge of metabolic networks and enzyme functions to design or modify pathways for improved production. sjtu.edu.cnacs.org For hexanoate bioproduction, this can involve strategies such as screening for thioesterases with high catalytic activity towards hexanoyl-CoA, fine-tuning the expression of heterologous enzymes, and redirecting metabolic flux. sci-hub.se
The reverse fatty acid biosynthesis pathway has been engineered in organisms like E. coli and Kluyveromyces marxianus for hexanoic acid production. sci-hub.se This pathway involves enzymes such as acetyl-CoA acetyltransferase, 3-hydroxybutyryl-CoA dehydrogenase, enoyl hydrase, trans-enoyl-CoA reductase, and thioesterase, with thioesterase being particularly crucial for hexanoic acid production. sci-hub.se Rational enzyme engineering approaches can be used to identify specific residues involved in chain length control in fatty acid synthases, allowing for the shift of the product spectrum towards medium-chain fatty acyl-CoAs, which can then be cleaved to free medium-chain fatty acids (MCFAs) like hexanoate. nih.gov Alternatively, MCFAs can be synthesized using a multispecies-derived reverse beta-oxidation (rBOX) pathway. nih.gov
Metabolic engineering strategies often focus on overexpressing and optimizing key enzymes, removing feedback inhibition, and eliminating byproduct formation pathways. sjtu.edu.cn Designing artificial pathways in a rational manner provides a promising alternative to engineering natural pathways, which can be inefficient. sjtu.edu.cnresearchgate.net
Optimization of Bioreactor Conditions for Microbial Growth
Optimizing bioreactor conditions is essential for achieving high yields and productivity in microbial fermentation processes for hexanoate production. Bioreactors provide a controlled environment that allows for the precise regulation of parameters influencing microbial growth and product formation. rsu.mxeditverse.com
Key parameters that can be optimized include temperature, pH, oxygen levels, and nutrient availability. rsu.mx For instance, controlling pH is crucial, as different microorganisms have optimal pH ranges for growth and fermentation. researchgate.net Nutrient feed strategies, such as fed-batch fermentation, can be optimized to control growth rate and substrate availability, which can impact product yield. nih.gov The type and concentration of carbon sources and other nutrients in the media significantly influence microbial community composition, metabolic pathways, and carbon storage. researchgate.net
Studies on hexanoate production in bioreactors have involved optimizing media composition and substrate feed rates. For example, in E. coli engineered for poly(3-hydroxydecanoate) production from decanoic acid, optimization of semi-defined media and glucose feed rate in a fed-batch bioreactor improved conversion yield. nih.gov Hexanoic acid itself has been supplemented as a substrate in bioreactor fermentations for the production of PHA copolymers. nih.gov
Bioreactor design, including aspects like agitation and aeration systems, plays a vital role in ensuring efficient mixing and mass transfer, particularly for gaseous substrates or oxygen, which are critical for microbial metabolism. rsu.mxeditverse.com
Computational Approaches to Metabolic Pathway Prediction and Analysis
Computational tools and approaches are increasingly valuable in metabolic engineering for predicting novel pathways, analyzing complex metabolic networks, and identifying targets for genetic manipulation. nih.govx-mol.netbiorxiv.org
Genome-scale metabolic models (GEMs) are computational representations of an organism's complete set of metabolic reactions. mdpi.comresearchgate.net These models can be used for in silico analysis to predict metabolic capabilities, evaluate cell growth under various conditions, and understand the flux distribution through different pathways. biorxiv.orgmdpi.comresearchgate.net For example, a GEM of Megasphaera elsdenii, a hexanoic acid producer, has been reconstructed and used to analyze hexanoic acid synthetic metabolism. mdpi.comresearchgate.net Constraint-based analysis and flux ratio analysis can be applied to GEMs to understand the mechanisms of bifurcated pathways and identify conditions that favor hexanoate production. biorxiv.orgmdpi.com
Pathway prediction tools utilize biochemical databases like MetaCyc and KEGG to identify potential metabolic routes based on genomic data. nih.govbiorxiv.orgoup.com Tools like MAPPS provide functionalities for pathway prediction, network analysis, and in silico metabolic engineering. x-mol.net These tools can help in identifying key enzymes and reactions in a pathway and predicting the metabolic capabilities of an organism. biorxiv.orgx-mol.net
Computational frameworks can also be used to identify metabolic engineering strategies, such as gene deletions or amplifications, to optimize the production of target metabolites, including hexanoate. biorxiv.org Tools based on flux analysis, such as Flux Balance Analysis (FBA) and Flux Variability Analysis (FVA), are commonly used for this purpose. biorxiv.org
Mapping Metabolic "Dark Matter"
Metabolic "dark matter" refers to the unknown or poorly characterized metabolic processes within an organism that form a blind spot in our understanding of its complete metabolic network. nih.gov Mapping this dark matter is crucial for the rational design of microbial cell factories for hexanoate production. Understanding these hidden pathways and the enzymes involved can reveal new routes for biosynthesis, identify bottlenecks in existing pathways, and uncover competing reactions that divert precursors away from the desired product.
Studies on microbial communities involved in fermentation processes, such as those in Chinese liquor production, have begun to shed light on the metabolic potential of previously uncharacterized microorganisms, often referred to as "microbial dark matter". researchgate.netresearchgate.net These communities can harbor diverse enzymatic activities, including those potentially involved in hexanoic acid and ethyl hexanoate synthesis. researchgate.net For instance, certain Clostridium species found in these environments have shown potential for hexanoic acid production from various carbon sources. researchgate.netresearchgate.net
Computational approaches, such as genome-scale metabolic modeling and the use of generalized enzymatic reaction rules, are being employed to predict and map both known and unknown metabolic processes. nih.govmdpi.commdpi.comoup.com Platforms like ATLASx integrate biochemical databases and predictive tools to expand the known metabolic network, potentially revealing novel pathways relevant to hexanoate biosynthesis. nih.gov By identifying hypothetical reactions and integrating them into global metabolic networks, researchers can gain a more complete picture of an organism's metabolic capabilities, including those related to hexanoate production that were previously part of the metabolic "dark matter". nih.gov
Integration of Novel Reactions into Biochemical Networks
Integrating novel or heterologous reactions into a host organism's biochemical network is a key aspect of metabolic engineering for enhanced hexanoate production. This involves introducing genes encoding enzymes from other organisms that can catalyze specific steps in hexanoate biosynthesis or related pathways. mdpi.comnih.gov
The reverse β-oxidation pathway, often not the primary route for hexanoate synthesis in native production organisms, is a prime example of a pathway assembled by integrating enzymes from multiple species into a host like Saccharomyces cerevisiae or Escherichia coli. researchgate.netresearchgate.netnorthwestern.edu This engineered pathway allows for the stepwise elongation of acetyl-CoA to hexanoyl-CoA, a precursor for hexanoate. researchgate.netresearchgate.net
Researchers have successfully constructed hexanoic acid pathways in Kluyveromyces marxianus by integrating bacterial and yeast genes, achieving hexanoic acid production from galactose. nih.gov Different combinations of genes encoding enzymes like β-ketothiolase (AtoB, BktB), 3-hydroxyacyl-CoA dehydrogenase (Hbd), enoyl-CoA hydratase (Crt), and trans-enoyl-CoA reductase (Ter) have been tested to optimize the pathway. nih.govresearchgate.net
Integrating enzymes with desired specificities is crucial. For instance, in the production of hexanoyl-CoA for cannabinoid biosynthesis, the choice of acyl-CoA ligase is important for efficiently converting hexanoate to hexanoyl-CoA. researchgate.netnih.gov Mutant enzymes with improved activity towards medium-chain fatty acids like hexanoate have been developed and integrated into engineered strains. researchgate.netnih.gov
Furthermore, the integration of novel enzymatic activities can extend the range of substrates that can be converted to hexanoate or create pathways for novel hexanoate derivatives. researchgate.netpnas.org This can involve combining microbial fermentation with enzymatic or chemical catalysis in integrated processes. researchgate.netacs.org For example, enzymatic esterification can be coupled with microbial hexanoate production to directly synthesize hexanoate esters. researchgate.net
Challenges in integrating novel reactions include ensuring compatibility between heterologous enzymes and the host's cellular environment, balancing the fluxes through the engineered pathway and competing native pathways, and minimizing the accumulation of toxic intermediates. mdpi.com Strategies such as optimizing gene expression levels, compartmentalization of pathways, and directed evolution of enzymes are employed to address these challenges and improve the efficiency of hexanoate biosynthesis in engineered microbial hosts. frontiersin.orgmdpi.com
Research findings demonstrate the potential of metabolic engineering and the integration of novel reactions for producing hexanoate and its derivatives. For example, engineered S. cerevisiae strains have achieved hexanoic acid titers of up to 120 mg/L using optimized reverse β-oxidation pathways. researchgate.netresearchgate.net Another study reported hexanoic acid production of up to 2.99 g/L by Clostridium sp. BS-1 with the addition of sodium acetate and MES. researchgate.net
Here is a table summarizing some research findings on hexanoate production in engineered microorganisms:
| Microorganism | Pathway Engineered | Substrate | Hexanoate Titer (approx.) | Reference |
| Kluyveromyces marxianus | Reverse β-oxidation | Galactose | 154 mg/L | nih.gov |
| Saccharomyces cerevisiae | Reverse β-oxidation | Glucose | 120 mg/L | researchgate.netresearchgate.net |
| Clostridium sp. BS-1 | Anaerobic fermentation | D-galactitol | 2.99 g/L (with additives) | researchgate.net |
| Escherichia coli | Fatty acid synthesis/rBOX? | Not specified | 528 mg/L | researchgate.net |
Note: The exact pathway for E. coli in researchgate.net is not explicitly stated as reverse β-oxidation in the snippet, but it is mentioned in the context of selective hexanoic acid biosynthesis.
Table 1: Examples of Hexanoate Production in Engineered Microorganisms
The integration of novel reactions, guided by insights from mapping metabolic "dark matter", is continuously advancing the capabilities of microbial cell factories for sustainable hexanoate production.
Industrial and Applied Research Aspects of Hexanoate Excluding Human Health, Safety, and Direct Consumer Product Information
Hexanoate (B1226103) as a Precursor for Industrial Chemicals
Hexanoate can serve as a building block or intermediate in the synthesis of a variety of industrial chemicals.
Synthesis of Intermediate Compounds
Hexanoic acid derivatives, including those related to hexanoate, are explored as intermediates in the synthesis of more complex molecules. For instance, 2-ethyl-1-hexanoic acid, a related compound, is utilized in the preparation of metal carboxylates, which function as catalysts in polymerization and oxidation reactions, including their use as "oil drying agents." atamanchemicals.com It also serves as a versatile intermediate in the synthesis of various chemicals, including esters, plasticizers, and metal derivatives, and is employed as a raw material for metal carboxylates used in chemical processes. atamanchemicals.com Another example is (R)-3-(bromomethyl)hexanoic acid, a chiral carboxylic acid derived from hexanoic acid, which is a key synthetic intermediate in the production of pharmaceuticals such as Brivaracetam, an anticonvulsant. Its bromine atom enhances reactivity, making it valuable in alkylation and cyclization reactions.
Research on Hexanoate as a Bio-Additive in Fuel Systems
Current research investigates the potential of hexanoate derivatives, particularly hexyl hexanoate and its mixtures with hexanol, as bio-additives for fuels like diesel. preprints.orgmdpi.comdoaj.org This research is driven by the need for sustainable fuel alternatives and the potential to improve engine performance and reduce emissions. preprints.orgmdpi.comdoaj.org
Synthesis of Hexanol/Hexyl Hexanoate Mixtures from Biomass
Mixtures of 1-hexanol (B41254) (HexOH) and hexyl hexanoate (HexHex) can be synthesized from hexanoic acid, which is obtainable from the fermentation of various waste biomasses, such as grape pomace. preprints.orgmdpi.comdoaj.org The catalytic hydrogenation of hexanoic acid using catalysts like rhenium supported on gamma-alumina (Re/γ-Al₂O₃) can yield these mixtures. preprints.orgmdpi.comdoaj.org The acidity of the catalyst support can influence the selectivity of the reaction, favoring the formation of hexyl hexanoate over 1-hexanol. preprints.orgmdpi.comdoaj.org For example, using a 5 wt% Re/γ-Al₂O₃ catalyst, yields of 40 mol% hexyl hexanoate and 25 mol% 1-hexanol were reported from crude hexanoic acid derived from grape pomace. mdpi.comdoaj.org
Impact on Engine Performance Parameters (e.g., emissions reduction)
Studies have evaluated the effects of hexanol and hexyl hexanoate, as well as their mixtures, as bio-additives in diesel engines. These studies indicate that both compounds and their mixtures can be blended with commercial diesel fuel at loadings up to 20 vol% without negatively impacting engine performance. preprints.orgmdpi.comdoaj.org Notably, their use has shown significant positive effects on reducing carbon monoxide (CO) and soot emissions, with reductions exceeding 40% compared to using diesel fuel alone. preprints.orgmdpi.comdoaj.org While hexanol/diesel blends may lead to increased NOx and hydrocarbon emissions due to increased ignition delay, hexyl hexanoate is expected to reduce particulate matter emissions based on its low sooting index values. preprints.orgmdpi.com Further investigation into hexyl hexanoate's effects on lubricity, oxidation stability, and biodegradability has also been conducted. preprints.org
Applications in Flavor and Fragrance Research (as a chemical synthesis target for academic study, not consumer product safety or sensory evaluation details)
Hexanoate esters are of interest in academic research as target molecules for chemical synthesis, particularly in the context of developing methods for producing flavor and fragrance compounds. This research focuses on the synthesis pathways and enzymatic processes involved, rather than the sensory properties or consumer product applications.
Enzymatic Production of Flavor Esters
Enzymatic synthesis using lipases is a studied method for producing hexanoate esters, which are relevant as flavor compounds. researchgate.netmdpi.comresearchgate.netoup.com For instance, the enzymatic synthesis of ethyl hexanoate, an ester with a pineapple-like flavor, has been investigated using lipases from various sources, such as Candida antarctica (CALB) and Rhizomucor miehei. researchgate.netresearchgate.net These studies explore reaction parameters such as temperature, enzyme concentration, and substrate ratio to optimize ester conversion in solvent-free systems or organic media. researchgate.netmdpi.comresearchgate.netoup.com Research has shown that immobilized lipases can be effective catalysts for the esterification of hexanoic acid with alcohols like ethanol (B145695). mdpi.com For example, Candida rugosa lipase (B570770) has shown effectiveness in synthesizing ethyl hexanoate in n-hexane. Studies have also investigated the kinetics and mechanisms of these enzymatic reactions. researchgate.net
Analysis of Aroma Characteristics via Chemical Composition
The analysis of aroma characteristics attributed to hexanoate and its esters primarily involves the identification and quantification of these volatile organic compounds (VOCs) within complex matrices. This is crucial for quality control, product development, and understanding the biochemical pathways leading to their formation in various industrial processes and natural products.
Analytical Techniques:
Gas Chromatography-Mass Spectrometry (GC-MS) is a widely employed technique for the separation, identification, and quantification of volatile compounds, including hexanoate esters. Often, GC-MS is coupled with sampling methods such as Headspace Solid-Phase Microextraction (HS-SPME) to efficiently extract volatile compounds from the sample matrix mdpi.comcabidigitallibrary.orgmdpi.com. The combination of GC-MS with Olfactometry (GC-O) allows researchers to correlate specific chemical compounds with perceived aroma notes by sniffing the effluent from the gas chromatograph spkx.net.cnmdpi.comnih.gov. This sensory-directed approach helps pinpoint which volatile compounds, including hexanoates, are key aroma contributors.
Research Findings and Aroma Contributions:
Research across diverse matrices highlights the significant role of hexanoate esters in defining aroma characteristics.
In Fruits and Juices: Ethyl hexanoate is a prominent aroma compound identified in various fruits, contributing fruity and sweet notes. In pear syrups, ethyl hexanoate, along with methyl butanoate and 2-methyl butanoate, was identified as a common key volatile organic compound (VOC) contributing mainly fruity aromas mdpi.com. In pawpaw fruit, ethyl hexanoate, ethyl octanoate (B1194180), and ethyl butyrate (B1204436) were found to be predominant ester volatiles, contributing to the fruit's aroma cabidigitallibrary.org. Studies on plums have also identified ethyl hexanoate and hexyl hexanoate among the volatile compounds, with C6 compounds and related esters being proposed as important to plum aroma scielo.br. 2-Methylbutyl hexanoate and hexyl hexanoate were identified as potent odorants in yellow passion fruit essence and juice nih.gov. In strawberries, ethyl hexanoate and methyl hexanoate were found to be significantly correlated with aroma intensity ashs.org.
In Fermented Products (Beverages and Dairy): Hexanoate and its esters are particularly important in fermented beverages and dairy products. In Chinese liquors (Baijiu), ethyl hexanoate is a major aroma compound, often described with a prominent fruity or pineapple aroma, and is a core component determining the quality of strong-flavor Baijiu researchgate.netresearchgate.netmdpi.comrsc.org. Its high Odor Activity Value (OAV) in strong aroma type liquor exceeding 50,000 underscores its significant contribution researchgate.net. Hexanoic acid itself has been identified as an odor-activity component in butter, contributing pungent and musty notes researchgate.net. In milk fat, hexanoic acid is among the most significant flavor compounds spkx.net.cn. Ethyl hexanoate is also a key volatile compound found in top-fermented wheat beer ijabe.org. In wines, ethyl hexanoate has been shown to have a positive effect on floral sensory characteristics and is considered an important volatile component researchgate.netmdpi.com.
In Other Matrices: Hexanoate esters are also studied for their aroma contributions in other contexts. In green tea, 3-hexenyl hexanoate was identified as a major volatile contributing to floral-like aroma nih.gov. In apples, butyl hexanoate, hexyl hexanoate, and ethyl hexanoate have been observed, with ethyl hexanoate linked to enhanced apple juice sweetness mdpi.com. Methyl hexanoate and ethyl hexanoate were included in studies investigating the release of strawberry aroma compounds from starch-aroma systems agriculturejournals.cz.
Contribution Assessment (Odor Activity Value):
Factors Influencing Hexanoate Content:
Research indicates that the chemical composition, including the levels of hexanoate and its esters, can be influenced by various factors such as fermentation processes, raw materials, and storage conditions researchgate.netresearchgate.netmdpi.comrsc.org. For instance, different fermentation layers in jujube brandy showed significant differences in flavor compositions, including ethyl hexanoate content scialert.net. In dairy products, hexanoic acid content is correlated with lipolysis researchgate.net.
Data Examples:
While specific quantitative data tables vary greatly depending on the matrix and study, research commonly reports the concentrations of hexanoate compounds and their corresponding OAVs.
| Compound | Matrix | Aroma Description (Selected) | OAV (Example) | Reference |
| Ethyl hexanoate | Pear Syrup | Fruity, Sweet | Not specified | mdpi.com |
| Ethyl hexanoate | Pawpaw Fruit | Predominant ester volatile | Not specified | cabidigitallibrary.org |
| Hexyl hexanoate | Plum | Not specified | Below threshold | scielo.br |
| Ethyl hexanoate | Chinese Baijiu | Fruity, Pineapple | > 50,000 | researchgate.net |
| Hexanoic acid | Butter | Pungent, Musty | Below threshold | researchgate.net |
| Hexanoic acid | Milk Fat | Significant flavor compound | Not specified | spkx.net.cn |
| Ethyl hexanoate | Wheat Beer | Volatile flavor compound | Not specified | ijabe.org |
| Ethyl hexanoate | Wine | Floral, Fruity | 38.1 (Syrah) | mdpi.com |
| 3-Hexenyl hexanoate | Green Tea | Floral-like | Not specified | nih.gov |
| Ethyl hexanoate | Apple | Sweetness enhancement | Not specified | mdpi.com |
| Ethyl hexanoate | Strawberry | Correlated with aroma intensity | High (>1000) | ashs.org |
| Methyl hexanoate | Strawberry | Correlated with aroma intensity | Low (<10) | ashs.org |
| Ethyl hexanoate | Apricot Wine | Fruity, Floral, Fatty | > 10 | mdpi.com |
| Butyl hexanoate | Chinese Baijiu | Not specified | Far lower in strong aroma type | researchgate.net |
Note: OAV values are highly matrix-dependent and the examples provided are illustrative, drawn from different studies.
The analysis of hexanoate and its esters through techniques like GC-MS and GC-O provides valuable insights into their contribution to the complex aroma profiles of various industrial and natural products, guiding efforts in quality control and product optimization.
Q & A
Q. How can researchers resolve contradictions in this compound’s reported mechanism of action across studies?
- Methodological Answer : Conduct systematic meta-analyses to identify variability in experimental conditions (e.g., cell lines, assay endpoints). Use sensitivity analysis to test hypotheses under different parameters (e.g., pH, temperature). Cross-reference raw datasets from public repositories (e.g., PubChem) to validate claims .
Q. What computational strategies are recommended to model this compound’s interaction with enzymatic targets?
- Methodological Answer : Combine molecular docking (AutoDock Vina, Glide) with molecular dynamics (MD) simulations (GROMACS, NAMD) to assess binding stability. Validate predictions using mutagenesis studies or isothermal titration calorimetry (ITC) to measure binding affinities .
Q. How should researchers address discrepancies in this compound’s pharmacokinetic (PK) data between in vitro and in vivo models?
- Methodological Answer : Perform interspecies scaling (e.g., allometric equations) and physiologically based pharmacokinetic (PBPK) modeling. Compare metabolic stability assays (microsomal half-life) with in vivo PK profiles, adjusting for protein binding and clearance rates .
Q. What statistical methods are optimal for analyzing high-throughput screening (HTS) data involving this compound derivatives?
- Methodological Answer : Apply false discovery rate (FDR) correction (e.g., Benjamini-Hochberg) to minimize Type I errors. Use principal component analysis (PCA) or hierarchical clustering to identify structure-activity relationships (SARs) .
Data Management & Publication Standards
Q. How can researchers ensure this compound datasets comply with FAIR principles for reuse?
- Methodological Answer : Assign persistent identifiers (DOIs) to raw spectra, chromatograms, and bioassay data. Embed metadata using domain-specific standards (e.g., ISA-Tab for omics data). Publish in repositories like Zenodo or Figshare with CC-BY licenses .
Q. What are the ethical guidelines for reporting negative or inconclusive results in this compound studies?
- Methodological Answer : Disclose all experimental conditions and confounding variables (e.g., batch effects, reagent lot variability). Use platforms like Journal of Negative Results to publish non-confirmatory findings, ensuring transparency in the scientific record .
Critical Analysis & Peer Review
Q. How should reviewers assess the validity of this compound’s toxicity profiles in submitted manuscripts?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
